molecular formula C11H18N6O3S B12524487 L-Cysteinylglycyl-L-histidinamide CAS No. 660820-56-4

L-Cysteinylglycyl-L-histidinamide

Cat. No.: B12524487
CAS No.: 660820-56-4
M. Wt: 314.37 g/mol
InChI Key: XOLYSMKOJVIABY-YUMQZZPRSA-N
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Description

L-Cysteinylglycyl-L-histidinamide is a tripeptide compound composed of three amino acids: cysteine, glycine, and histidinamide. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycyl-L-histidinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino and carboxyl groups to yield the desired tripeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Cysteinylglycyl-L-histidinamide can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Carbodiimides or uronium salts are used for peptide bond formation.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide derivatives with modified side chains.

Scientific Research Applications

L-Cysteinylglycyl-L-histidinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinylglycyl-L-histidinamide involves its interaction with molecular targets such as enzymes and receptors. The thiol group of cysteine can act as a nucleophile, participating in redox reactions and modulating the activity of target proteins. The peptide can also chelate metal ions, thereby influencing metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteinylglycyl-L-histidine
  • L-Cysteinylglycyl-L-histidylamide
  • L-Cysteinylglycyl-L-histidylmethylamide

Uniqueness

L-Cysteinylglycyl-L-histidinamide is unique due to the presence of histidinamide, which imparts distinct chemical and biological properties compared to its analogs. The amidation of histidine can influence the compound’s stability, reactivity, and interaction with biological targets .

Properties

CAS No.

660820-56-4

Molecular Formula

C11H18N6O3S

Molecular Weight

314.37 g/mol

IUPAC Name

(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C11H18N6O3S/c12-7(4-21)11(20)15-3-9(18)17-8(10(13)19)1-6-2-14-5-16-6/h2,5,7-8,21H,1,3-4,12H2,(H2,13,19)(H,14,16)(H,15,20)(H,17,18)/t7-,8-/m0/s1

InChI Key

XOLYSMKOJVIABY-YUMQZZPRSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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